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Compound of Interest

Compound Name:
3,5-Dibromo-2,4-

dihydroxybenzaldehyde

CAS No.: 116096-91-4

Cat. No.: B188051 Get Quote

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a polyfunctionalized aromatic compound that

serves as a highly valuable and versatile starting material in modern organic synthesis. Its

structure is characterized by a benzaldehyde core enriched with two hydroxyl groups and two

bromine atoms, strategically positioned to influence reactivity and provide multiple handles for

synthetic transformations. The interplay between the electron-donating hydroxyl groups and the

electron-withdrawing, yet synthetically useful, bromine and aldehyde functionalities makes this

reagent a cornerstone for constructing complex molecular architectures.

The aldehyde group acts as a classic electrophilic site for condensation and addition reactions,

while the phenolic hydroxyl groups offer opportunities for O-alkylation, acylation, and directing

effects in electrophilic aromatic substitution. Crucially, the bromine atoms are ideal leaving

groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of

carbon-carbon and carbon-heteroatom bonds. This guide explores the principal applications of

3,5-Dibromo-2,4-dihydroxybenzaldehyde, providing detailed protocols for its use in the

synthesis of heterocyclic systems, Schiff bases, and as a scaffold for creating bioactive

molecules and advanced materials.
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Property Value Source

CAS Number 116096-91-4 [1]

Molecular Formula C₇H₄Br₂O₃ [1]

Molecular Weight 295.91 g/mol [1]

Appearance Typically a solid N/A

SMILES
C1=C(C=O)C(=C(C(=C1Br)O)

Br)O
[1]

Core Reactivity and Strategic Considerations
The synthetic utility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde stems from the distinct

reactivity of its functional groups. Understanding these reactivities is key to designing

successful synthetic strategies.

Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It readily

participates in condensation reactions with active methylene compounds (e.g., Knoevenagel

condensation), primary amines (forming Schiff bases), and ylides (Wittig reaction).

Hydroxyl Groups: The two phenolic hydroxyl groups exhibit different acidities and

nucleophilicities. The 4-OH group is generally more acidic and reactive towards alkylation

than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent

aldehyde. This difference can be exploited for regioselective modifications.[2]

Bromine Atoms: The C-Br bonds are prime sites for metal-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][4] This allows for the

introduction of a wide variety of substituents (aryl, alkyl, vinyl groups), dramatically

increasing molecular complexity. The electronic environment suggests that the C-Br bonds

may have differential reactivity, offering potential for sequential, site-selective couplings.[5]

Caption: Key reactive sites on 3,5-Dibromo-2,4-dihydroxybenzaldehyde.
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Application I: Synthesis of Coumarin Scaffolds via
Knoevenagel Condensation
Coumarins are a major class of heterocyclic compounds with broad applications in

pharmaceuticals, fragrances, and as fluorescent dyes.[6][7] The electron-rich nature of 3,5-
Dibromo-2,4-dihydroxybenzaldehyde makes it an excellent precursor for synthesizing highly

substituted coumarins through reactions like the Knoevenagel condensation.[8] The

condensation with an active methylene compound, followed by intramolecular cyclization

(lactonization), provides a direct route to the coumarin core.

Mechanism Insight
The reaction is typically base-catalyzed. The base deprotonates the active methylene

compound to form a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon.

Subsequent dehydration and tautomerization, followed by acid-catalyzed intramolecular

transesterification and elimination of water, yields the coumarin ring. The bromine and hydroxyl

substituents from the starting aldehyde are retained on the final coumarin product, making

them available for further functionalization.

Experimental Protocol: Synthesis of 6,8-Dibromo-7-
hydroxy-3-carboxycoumarin
This protocol is adapted from a general procedure for the synthesis of 7-hydroxy-3-

carboxycoumarin and is applicable to the dibrominated analog.[8]

Materials:

3,5-Dibromo-2,4-dihydroxybenzaldehyde (2.96 g, 10 mmol)

Malonic acid (1.25 g, 12 mmol)

Piperidine (0.5 mL, catalyst)

Pyridine (20 mL, solvent)

Concentrated Hydrochloric Acid (HCl)
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Deionized water

Ethanol

Equipment:

100 mL round-bottom flask

Reflux condenser and heating mantle

Magnetic stirrer and stir bar

Büchner funnel and filter flask

Standard laboratory glassware

Procedure:

In the 100 mL round-bottom flask, dissolve 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10

mmol) and malonic acid (12 mmol) in 20 mL of pyridine.

Add piperidine (0.5 mL) to the solution. The catalyst is crucial for the initial condensation

step.

Attach the reflux condenser and heat the mixture to 90-100°C with continuous stirring for 3-4

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 5 mL

of concentrated HCl. This neutralizes the pyridine and piperidine and causes the product to

precipitate.

Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.

Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the crude product with cold deionized water (3 x 20 mL) to remove residual acid and

salts.

Purify the product by recrystallization from an ethanol/water mixture to yield the pure 6,8-

Dibromo-7-hydroxy-3-carboxycoumarin.

Dry the final product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and Mass

Spectrometry.

Application II: Synthesis of Schiff Bases as Ligands
and Bioactive Agents
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized via the

condensation of a primary amine with an aldehyde.[9] Those derived from 3,5-Dibromo-2,4-
dihydroxybenzaldehyde are of particular interest as ligands for metal complexes and have

shown potential as anticancer, antibacterial, and antifungal agents.[9][10] The hydroxyl groups

and the nitrogen atom of the imine create an ideal pocket for metal chelation.

3,5-Dibromo-2,4-
dihydroxybenzaldehyde

+ Primary Amine (R-NH2)

Dissolve in Ethanol
or Methanol

Add catalytic amount
of Acetic Acid (optional)

Reflux for 2-6 hours
(Monitor by TLC)

Cool to Room
Temperature

Collect Precipitate
(Schiff Base) Wash and/or Recrystallize Pure Schiff Base Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff
Base
This is a generalized protocol for the synthesis of a Schiff base from 3,5-Dibromo-2,4-
dihydroxybenzaldehyde and a primary amine.[9]

Materials:

3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol)
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Primary amine (e.g., aniline, 4-aminoantipyrine) (10 mmol)

Absolute Ethanol (50 mL)

Glacial Acetic Acid (2-3 drops, catalyst)

Equipment:

100 mL round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Procedure:

Dissolve 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol) in 25 mL of absolute ethanol

in a round-bottom flask. Gently warm if necessary to aid dissolution.

In a separate beaker, dissolve the primary amine (10 mmol) in 25 mL of absolute ethanol.

Add the amine solution to the aldehyde solution with stirring.

Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

Heat the mixture to reflux and maintain for 2-4 hours. The formation of a colored precipitate

often indicates product formation. Monitor the reaction via TLC until the starting aldehyde is

consumed.

Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to

maximize precipitation.

Collect the solid product by vacuum filtration.

Wash the product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

Dry the purified Schiff base. Further purification can be achieved by recrystallization from a

suitable solvent like ethanol or DMF.
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Application III: C-C Bond Formation via Suzuki-
Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically

between an organoboron compound and an organic halide, catalyzed by a palladium complex.

[11][12] The two bromine atoms on 3,5-Dibromo-2,4-dihydroxybenzaldehyde serve as

excellent handles for such transformations. This allows for the synthesis of complex biaryl

structures or the introduction of alkyl chains, which are pivotal in drug development and

materials science.

Strategic Insight: Regioselectivity
In dihalogenated substrates, achieving regioselective coupling is a key challenge and

opportunity. The reactivity of the two C-Br bonds can be influenced by steric hindrance and

electronic effects. Often, one position is more reactive than the other, allowing for a mono-

coupling reaction under carefully controlled conditions (e.g., lower temperature, specific

catalyst/ligand system). A subsequent, more forceful coupling can then functionalize the

second position, leading to unsymmetrically substituted products.[5]

Representative Protocol: Mono-Arylation of an Aromatic
Dibromide
Disclaimer: This is a representative protocol based on the selective Suzuki coupling of similar

dihaloaromatic compounds.[5] Optimization for 3,5-Dibromo-2,4-dihydroxybenzaldehyde is

required.

Materials:

3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol)

Arylboronic acid (e.g., phenylboronic acid) (9.5 mmol, 0.95 eq. for mono-coupling)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 2 mol%)

Potassium Carbonate (K₂CO₃) (30 mmol)

1,4-Dioxane (40 mL)
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Water (10 mL)

Equipment:

Schlenk flask or sealed reaction tube

Inert atmosphere setup (Argon or Nitrogen)

Magnetic stirrer and heating mantle

Procedure:

To a Schlenk flask, add 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol), the

arylboronic acid (9.5 mmol), K₂CO₃ (30 mmol), and Pd(PPh₃)₄ (2 mol%).

Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle

three times to ensure an oxygen-free atmosphere.

Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours. Monitor the reaction by

TLC or GC-MS to observe the consumption of the starting material and the formation of the

mono-coupled and di-coupled products.

Upon completion (or optimal conversion to the mono-product), cool the reaction to room

temperature.

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the

palladium catalyst.

Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product using column chromatography on silica gel to separate the

unreacted starting material, the desired mono-arylated product, and the di-arylated

byproduct.
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Parameter
Condition for Mono-
Coupling

Condition for Di-Coupling

Boronic Acid (eq.) 0.9 - 1.0 > 2.2

Temperature Room Temp to 80°C 80°C to Reflux

Reaction Time Shorter (monitor carefully) Longer (drive to completion)

Expected Outcome Mixture favoring mono-product Predominantly di-product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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